molecular formula C29H23N3O3S B2528418 N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide CAS No. 329903-28-8

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide

Cat. No.: B2528418
CAS No.: 329903-28-8
M. Wt: 493.58
InChI Key: FVGCROTUFKPRNN-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of benzoyl and thioureido groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the benzoylation of 2-amino-4-methylbenzoic acid to form 2-benzoyl-4-methylbenzoic acid.

    Thioureido Formation: The next step involves the reaction of 2-benzoyl-4-methylbenzoic acid with thiourea to form the thioureido intermediate.

    Final Coupling Reaction: The final step involves the coupling of the thioureido intermediate with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thioureido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzamides and thioureas.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide involves its interaction with specific molecular targets. The benzoyl and thioureido groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-2-(3-benzoylthioureido)benzamide
  • N-(4-methylphenyl)-2-(3-benzoylthioureido)benzamide
  • N-(2-benzoyl-4-methylphenyl)-2-(thioureido)benzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide is unique due to the presence of both benzoyl and thioureido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(benzoylcarbamothioylamino)-N-(2-benzoyl-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S/c1-19-16-17-25(23(18-19)26(33)20-10-4-2-5-11-20)30-28(35)22-14-8-9-15-24(22)31-29(36)32-27(34)21-12-6-3-7-13-21/h2-18H,1H3,(H,30,35)(H2,31,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGCROTUFKPRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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